Sulfonamide derivative 12
CAS No.:
Cat. No.: VC14559381
Molecular Formula: C21H15F3N4O2S
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15F3N4O2S |
|---|---|
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | 4-[[4-[4-(trifluoromethyl)phenyl]phthalazin-1-yl]amino]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28-27-19)26-15-9-11-16(12-10-15)31(25,29)30/h1-12H,(H,26,28)(H2,25,29,30) |
| Standard InChI Key | DXRJQXFJLLMHKO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Introduction
Structural and Chemical Properties of Sulfonamide Derivative 12
Sulfonamide Derivative 12 belongs to the broader class of sulfonamides, characterized by the presence of a sulfonamide functional group (). The compound’s structure includes a sulfonyl group bonded to an amine, with additional substituents that enhance its pharmacological profile. Key structural features include:
-
Aryl sulfonamide backbone: Provides stability and facilitates interactions with biological targets .
-
Electron-withdrawing substituents: Enhance binding affinity to enzymatic active sites, such as carbonic anhydrase isoforms .
-
Hydrophobic moieties: Improve membrane permeability and pharmacokinetic properties .
The molecular weight of Sulfonamide Derivative 12 is approximately 320–350 g/mol, with a calculated partition coefficient () of 2.1–2.5, indicating moderate lipophilicity . Its solubility in aqueous media is pH-dependent, increasing significantly under alkaline conditions due to deprotonation of the sulfonamide group .
Synthesis and Optimization
Conventional Synthesis Routes
Sulfonamide Derivative 12 is synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amines. A representative protocol involves:
-
Reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in aqueous NaCO at room temperature .
-
Precipitation and purification: The product is isolated by acidification, filtration, and recrystallization, yielding 60–96% purity .
Table 1: Synthesis Conditions and Yields
| Method | Reagents | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | p-Toluenesulfonyl chloride, 4-aminobenzoic acid | HO/NaCO | 85 | 92 |
| Microwave-assisted | Benzoyl chloride, sulfanilamide | Pyridine | 97 | 98 |
Green Chemistry Approaches
Recent advancements emphasize eco-friendly synthesis:
-
Microwave irradiation: Reduces reaction time from hours to minutes (e.g., 10 minutes at 120°C) .
-
Flow meso-reactors: Enable continuous production with yields up to 98% using PEG-400/acetone/water systems .
Pharmacological Applications
Anticancer Activity
Sulfonamide Derivative 12 exhibits potent inhibition of epidermal growth factor receptor tyrosine kinase (EGFR TK), a key target in non-small cell lung cancer. Molecular docking studies against EGFR T790M/L858R (PDB: 5EDQ) revealed:
-
Binding energy: -147.213 kcal/mol, surpassing reference inhibitors like erlotinib .
-
Key interactions: Hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
Table 2: Docking Scores for Sulfonamide Derivatives
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Derivative 12 | EGFR T790M/L858R | -147.213 | |
| Acetazolamide | CA XII | -6.39 |
Carbonic Anhydrase Inhibition
The compound selectively inhibits tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic cancers . ADME studies confirm favorable pharmacokinetics:
Molecular Characterization
Spectroscopic Analysis
-
FT-IR: Peaks at 3258–3476 cm (N–H stretch), 1650–1739 cm (C=O), and 1294–1413 cm (S=O) .
-
H NMR: Aromatic protons at δ 7.2–8.1 ppm and sulfonamide NH at δ 10.2 ppm .
Crystallographic Studies
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group ) with intermolecular hydrogen bonds stabilizing the structure .
Future Directions and Challenges
Clinical Translation
-
Phase I trials: Pending toxicity profiling in murine models.
-
Combination therapies: Synergy with cisplatin observed in vitro (IC reduced by 40%) .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume